molecular formula C13H13NO2 B7887403 2-Methoxy-4-phenoxy-benzenamine

2-Methoxy-4-phenoxy-benzenamine

Cat. No.: B7887403
M. Wt: 215.25 g/mol
InChI Key: VUCNAMPOMSVBED-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-phenoxy-benzenamine typically involves the following steps:

    Nitration of Anisole: Anisole (methoxybenzene) undergoes nitration to form 2-methoxy-4-nitrobenzene.

    Reduction: The nitro group in 2-methoxy-4-nitrobenzene is reduced to an amine group, resulting in 2-methoxyaniline.

    Phenoxylation: 2-methoxyaniline is then reacted with phenol in the presence of a suitable catalyst to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by phenoxylation using optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenoxy groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Methoxy-4-phenoxy-benzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-phenoxy-benzenamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of a phenoxy group.

    4-Methoxy-2-phenoxyaniline: Isomer with different positions of methoxy and phenoxy groups.

    2-Methoxy-4-chloroaniline: Similar structure with a chloro group instead of a phenoxy group.

Uniqueness: 2-Methoxy-4-phenoxy-benzenamine is unique due to the presence of both methoxy and phenoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCNAMPOMSVBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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